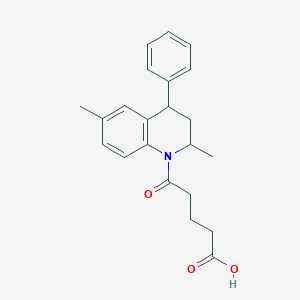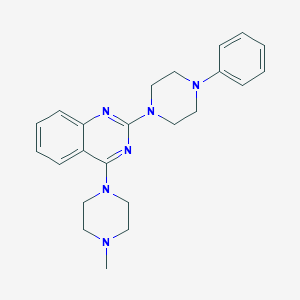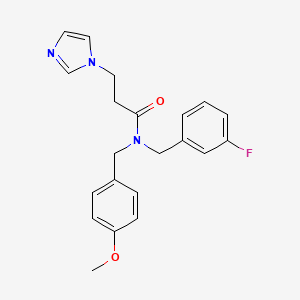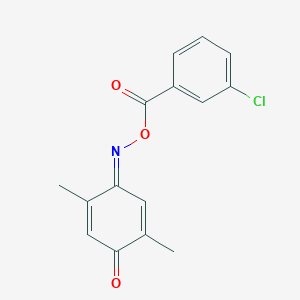![molecular formula C20H22N4O6S B4024838 1-[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide](/img/structure/B4024838.png)
1-[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide
Overview
Description
1-[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a nitrophenyl group, and a phenylsulfonyl group
Preparation Methods
The synthesis of 1-[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a phenyl compound to introduce the nitro group.
Sulfonylation: The nitrophenyl intermediate is then subjected to sulfonylation to introduce the phenylsulfonyl group.
Glycylation: The sulfonylated intermediate undergoes glycylation to attach the glycine moiety.
Cyclization: Finally, the compound is cyclized to form the piperidine ring, resulting in the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The phenylsulfonyl group may enhance the compound’s stability and facilitate its binding to target molecules. The piperidine ring provides structural rigidity, allowing the compound to interact with specific receptors or enzymes.
Comparison with Similar Compounds
1-[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)piperidine: This compound lacks the phenylsulfonyl and glycyl groups, making it less complex and potentially less active in certain reactions.
4-Nitrophenyl acetate: This compound has a simpler structure and is commonly used as a substrate in enzymatic assays.
Ethyl 4-[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate: This compound has a similar structure but includes an additional ethyl group and a piperazine ring, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-[2-[N-(benzenesulfonyl)-4-nitroanilino]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c21-20(26)15-10-12-22(13-11-15)19(25)14-23(16-6-8-17(9-7-16)24(27)28)31(29,30)18-4-2-1-3-5-18/h1-9,15H,10-14H2,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDSJTUWJXKRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-bromophenyl)pyrrolidine-2,5-dione](/img/structure/B4024766.png)
![1-[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4024776.png)
![N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4024777.png)

![1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4024794.png)

![4-methoxy-N-(2-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B4024805.png)
![4-bromo-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4024816.png)
![5,5'-[(3-methoxyphenyl)methylene]bis[2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4024818.png)
![6-imino-13-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B4024825.png)
![5-[(1-acetyl-4-piperidinyl)carbonyl]-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4024843.png)
![N-[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4024849.png)


